Technical Guide: Physicochemical Characterization and Analytical Handling of (R)-(+)-Felodipine-d5
Technical Guide: Physicochemical Characterization and Analytical Handling of (R)-(+)-Felodipine-d5
Topic: Physicochemical characteristics of (R)-(+)-Felodipine-d5 Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
(R)-(+)-Felodipine-d5 is the stable isotope-labeled, dextrorotatory enantiomer of the dihydropyridine calcium channel blocker, Felodipine. While the (S)-(-)-enantiomer represents the eutomer (biologically active form), the (R)-(+)-enantiomer serves a critical role in enantioselective pharmacokinetic (PK) profiling and metabolic tracing. This guide details the physicochemical properties, stability constraints, and analytical protocols required for the rigorous application of (R)-(+)-Felodipine-d5 in high-sensitivity LC-MS/MS workflows.
Chemical Identity and Stereochemistry
(R)-(+)-Felodipine-d5 is characterized by a dihydropyridine (DHP) core with a chiral center at the C4 position. The "d5" designation typically refers to the perdeuterated ethyl ester side chain, providing a mass shift of +5 Da relative to the unlabeled standard, essential for eliminating cross-talk in mass spectrometry.
Structural Specifications
| Parameter | Detail |
| Chemical Name | (R)-Ethyl-d5 methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate |
| CAS Number | 1217744-87-0 (Generic for d5 enantiomers; verify specific batch CoA) |
| Molecular Formula | C₁₈H₁₄Cl₂D₅NO₄ |
| Molecular Weight | ~389.29 g/mol (vs. 384.26 g/mol for unlabeled) |
| Chirality | (R)-Configuration; Dextrorotatory (+) |
| Isotopic Purity | Typically ≥ 99% deuterated forms (d5) |
| Appearance | Pale yellow crystalline solid |
Stereochemical Significance
Felodipine exists as a racemate in clinical formulations, but its pharmacological activity resides primarily in the (S)-(-)-enantiomer. The (R)-(+)-enantiomer exhibits significantly lower affinity for L-type calcium channels. However, in DMPK studies, quantifying the (R)-isomer is vital because stereoselective metabolism (e.g., by CYP3A4) can alter the enantiomeric ratio in vivo.
Physicochemical Profile
The physicochemical behavior of (R)-(+)-Felodipine-d5 closely mirrors the unlabeled parent compound, with negligible differences in lipophilicity or solubility due to the deuterium isotope effect.
Solubility and Lipophilicity
Felodipine is a Class II compound (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).
| Property | Value | Context |
| Water Solubility | < 19 mg/L (Practically Insoluble) | Requires organic co-solvents (DMSO, Methanol) for stock prep. |
| LogP (Octanol/Water) | 3.8 – 4.8 | Highly lipophilic; prone to non-specific binding in plasticware. |
| pKa | 5.07 (Basic) | Ionization of the DHP nitrogen is negligible at physiological pH. |
| Melting Point | 142–145 °C | Sharp melting point indicates high crystallinity. |
Photostability and Degradation Mechanism
Critical Handling Warning: Like all 1,4-dihydropyridines, (R)-(+)-Felodipine-d5 is extremely sensitive to UV-VIS light (specifically < 400 nm). Exposure triggers an irreversible oxidative aromatization to the corresponding pyridine derivative. This reaction is not merely a loss of potency but a change in molecular mass (-2 Da), which can confound MS analysis if not controlled.
Figure 1: Photodegradation pathway of Felodipine. The primary degradation route involves the oxidation of the 1,4-dihydropyridine ring to a pyridine ring under UV light exposure.
Handling Protocol:
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Lighting: Perform all weighing and solution preparation under monochromatic sodium light (yellow light) or in varying degrees of darkness.
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Glassware: Use amber borosilicate glass vials exclusively.
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Solvents: Avoid storing in halogenated solvents (e.g., chloroform) for extended periods as trace acidity can accelerate degradation.
Analytical Protocol: LC-MS/MS Quantification
(R)-(+)-Felodipine-d5 is most frequently employed as an Internal Standard (IS) for the quantification of Felodipine enantiomers in biological matrices.
Sample Preparation (Liquid-Liquid Extraction)
Due to high protein binding (>99%), protein precipitation alone is often insufficient. Liquid-Liquid Extraction (LLE) is the gold standard.
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Matrix: 200 µL Plasma.
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IS Addition: Spike 20 µL of (R)-(+)-Felodipine-d5 working solution.
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Extraction: Add 1 mL Toluene or Diethyl Ether/Hexane (80:20).
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Agitation: Vortex for 5 min, Centrifuge at 4000g for 10 min.
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Reconstitution: Evaporate supernatant under N₂; reconstitute in Mobile Phase.
Chiral Chromatography Conditions
Separation of the (R) and (S) enantiomers requires a chiral stationary phase.
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Column: Chiralcel OJ-R or OJ-H (Cellulose tris(4-methylbenzoate)).
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Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40) or Hexane:Isopropanol (90:10) for normal phase.
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Flow Rate: 0.5 – 1.0 mL/min.
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Retention: The (R)-(+) enantiomer typically elutes after the (S)-(-) enantiomer on cellulose-based columns (verify with specific column lot).
Mass Spectrometry Parameters (MRM)
The deuterium label shifts the precursor and product ions.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Felodipine (Unlabeled) | m/z 384.1 [M+H]⁺ | m/z 338.1 (Loss of -NO₂/ester) | 15 - 20 |
| (R)-Felodipine-d5 | m/z 389.1 [M+H]⁺ | m/z 343.1 (Retains d5 label) | 15 - 20 |
Note: Ensure the fragmentation pathway chosen retains the deuterated ethyl group. If the ethyl group is cleaved during fragmentation, the mass shift will be lost, causing cross-interference.
Figure 2: Analytical workflow for enantioselective quantification using (R)-(+)-Felodipine-d5 as an Internal Standard.
References
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Stereoselective Analysis: Margara, A., et al. "Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry." Journal of Chromatography B, 2002. Link
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Photostability: Kawabata, K., et al. "Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS."[1] Chem. Pharm. Bull., 2023.[2] Link
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Physicochemical Properties: DrugBank Online. "Felodipine: Chemical and Physical Properties."[3] Link
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Pharmacokinetics: Edgar, B., et al. "The pharmacokinetics of felodipine enantiomers in healthy subjects." British Journal of Clinical Pharmacology, 1989. Link
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Isotope Labeling: Cayman Chemical. "(±)-Felodipine-d5 Product Information." Link
